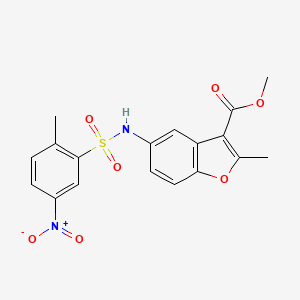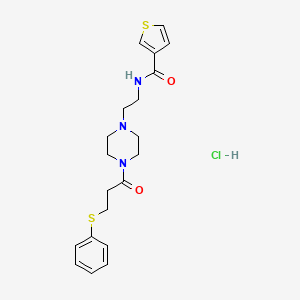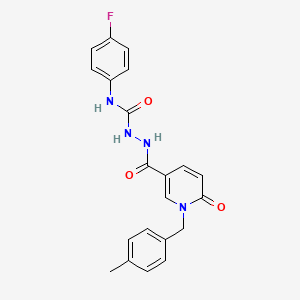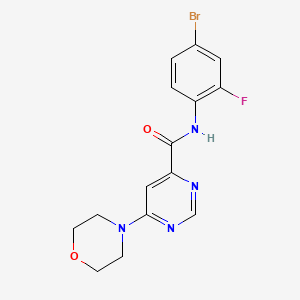![molecular formula C21H23F3N2O3 B2585804 1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2097931-81-0](/img/structure/B2585804.png)
1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea is a complex organic compound featuring a trifluoromethyl group, a phenyl ring, and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the oxan-4-yl intermediate: This step involves the reaction of an appropriate oxirane with a phenyl-substituted alcohol under acidic or basic conditions to form the oxan-4-yl intermediate.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a suitable catalyst.
Urea formation: The final step involves the reaction of the oxan-4-yl intermediate with an isocyanate derivative to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The urea moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum, and other transition metals for facilitating various reactions
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.
Wirkmechanismus
The mechanism of action of 1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with its target, modulating its activity through various pathways, including inhibition or activation of enzymatic functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(methyl)phenyl]urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea imparts unique properties, such as increased lipophilicity and metabolic stability. These features make it particularly valuable in medicinal chemistry for designing drugs with enhanced bioavailability and efficacy.
Eigenschaften
IUPAC Name |
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O3/c22-21(23,24)17-8-4-5-9-18(17)26-19(27)25-14-20(28,15-6-2-1-3-7-15)16-10-12-29-13-11-16/h1-9,16,28H,10-14H2,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTFRAHDXMJWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2585724.png)
![4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2585726.png)

![2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid](/img/structure/B2585728.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride](/img/structure/B2585731.png)
![1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide](/img/structure/B2585732.png)

![(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2585736.png)


![2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2585741.png)
![Sodium 2-[6-(trifluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2585742.png)
![4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2585744.png)
